molecular formula C27H20BrN3O2S2 B11678604 (5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11678604
M. Wt: 562.5 g/mol
InChI Key: HMKPOLLJDLOZNQ-JLPGSUDCSA-N
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Description

The compound (5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromophenyl hydrazine with benzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with ethyl 2-bromoacetate to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 4-ethoxybenzaldehyde and thiourea under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Ethyl acetoacetate

Uniqueness

(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one: stands out due to its unique combination of a thiazolidinone core with a pyrazole ring and various substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H20BrN3O2S2

Molecular Weight

562.5 g/mol

IUPAC Name

(5Z)-5-[[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H20BrN3O2S2/c1-2-33-23-14-12-22(13-15-23)31-26(32)24(35-27(31)34)16-19-17-30(21-6-4-3-5-7-21)29-25(19)18-8-10-20(28)11-9-18/h3-17H,2H2,1H3/b24-16-

InChI Key

HMKPOLLJDLOZNQ-JLPGSUDCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)Br)C5=CC=CC=C5)/SC2=S

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)Br)C5=CC=CC=C5)SC2=S

Origin of Product

United States

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